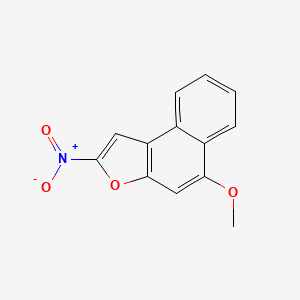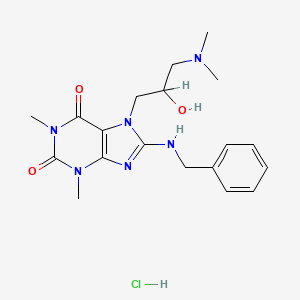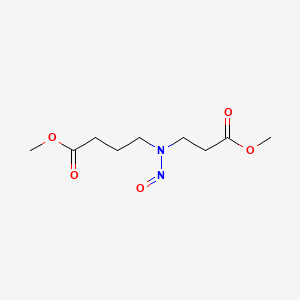
N-(2-Methyl-4-oxo-4-phenylbutan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methyl-4-oxo-4-phenylbutan-2-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide group attached to a substituted butanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-4-oxo-4-phenylbutan-2-yl)benzamide typically involves the reaction of 2-methyl-4-oxo-4-phenylbutanoic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methyl-4-oxo-4-phenylbutan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(2-Methyl-4-oxo-4-phenylbutan-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-Methyl-4-oxo-4-phenylbutan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies on its mechanism of action are essential to understand its therapeutic potential and optimize its use in various applications .
Comparison with Similar Compounds
Similar Compounds
- N-(1-Phenylethyl)benzamide
- Methyl (S)-4-oxo-4-((1-phenylethyl)amino)butanoate
- tert-Butyl (®-1-oxo-4-phenyl-1-(((S)-1-phenylethyl)amino)butan-2-yl)carbamate
Uniqueness
N-(2-Methyl-4-oxo-4-phenylbutan-2-yl)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
78371-19-4 |
|---|---|
Molecular Formula |
C18H19NO2 |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
N-(2-methyl-4-oxo-4-phenylbutan-2-yl)benzamide |
InChI |
InChI=1S/C18H19NO2/c1-18(2,13-16(20)14-9-5-3-6-10-14)19-17(21)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3,(H,19,21) |
InChI Key |
KSSSPGPDHKXHCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


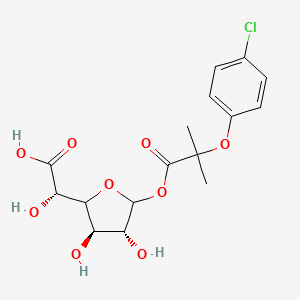
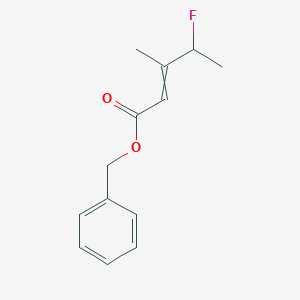


![[2-(Diphenylphosphanyl)ethyl]phosphonic acid](/img/structure/B14437547.png)
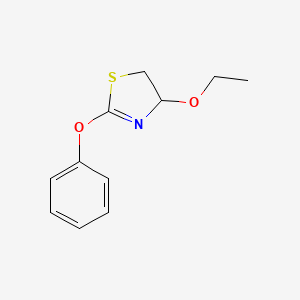
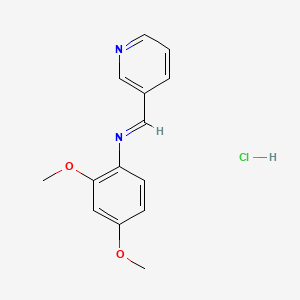
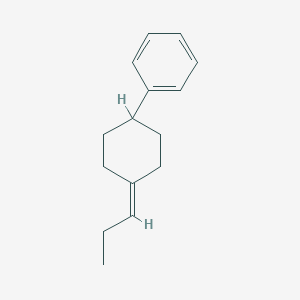
![4,4'-Dipentyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14437559.png)

